phenyl(1H-pyrrol-1-yl)acetic acid

Description

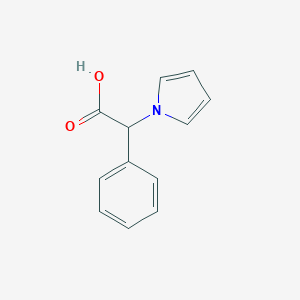

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-pyrrol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRJAIIHCKGTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372426, DTXSID80876725 | |

| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-2-(1-pyrrolyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105264-23-1 | |

| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl(1H-pyrrol-1-yl)acetic acid CAS number and properties

An In-Depth Technical Guide to Phenyl(1H-pyrrol-1-yl)acetic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 105264-23-1), a versatile heterocyclic building block of significant interest in medicinal and agrochemical research. We will explore its chemical and physical properties, spectroscopic profile, synthetic pathways, and key applications, particularly in the context of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who are utilizing or considering this compound for the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrrole ring is a quintessential example of such a scaffold.[1] It is a core structural component in several commercially successful anti-inflammatory drugs, including Tolmetin and Ketorolac.[1][2]

This compound combines this privileged pyrrole moiety with a phenylacetic acid group. This unique architecture makes it an exceptionally valuable intermediate for synthesizing novel compounds with therapeutic potential.[1] The presence of a carboxylic acid functional group provides a convenient handle for further chemical modifications, enabling the development of complex molecules and chemical hybrids designed to engage specific biological pathways.[1] Researchers are actively exploring its derivatives for multi-target therapeutic strategies, particularly in the development of new anti-inflammatory, antioxidant, and even insecticidal agents.[1][3]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application in research and development.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 105264-23-1 | [1] |

| IUPAC Name | 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | [1] |

| InChI Key | FNRJAIIHCKGTCV-UHFFFAOYSA-N | [1] |

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, the following properties can be predicted or are found in chemical databases. Researchers should confirm these values experimentally for their specific applications.

| Property | Value / Description | Notes |

| Appearance | White to off-white solid | Typical for similar organic acids. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | The carboxylic acid group imparts some polarity, but the aromatic rings reduce aqueous solubility. |

| Melting Point | Not specified. Requires experimental determination. | - |

| Boiling Point | Not specified. Likely to decompose upon heating at atmospheric pressure. | - |

| pKa | Estimated to be in the range of 4-5. | Similar to other α-substituted phenylacetic acids.[4] |

Spectroscopic Profile for Structural Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum will provide key information about the hydrogen environments. Expected signals include a singlet for the methine proton (CH), multiplets for the phenyl and pyrrole ring protons, and a broad singlet for the carboxylic acid proton.

-

¹³C-NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C =O (Carboxylic Acid) |

| ~135.0 | Phenyl C (ipso) |

| ~129.0, ~128.0 | Phenyl C (ortho, meta, para) |

| ~120.0 | Pyrrole C (α-carbons, C2, C5) |

| ~110.0 | Pyrrole C (β-carbons, C3, C4) |

| ~60.0 | C H (Methine) |

| Table data sourced from Benchchem.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| 1450-1600 | C=C stretch (Aromatic Rings) | Medium |

| 1300-1400 | C-N stretch (Pyrrole) | Medium |

| Table data sourced from Benchchem.[1] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The calculated exact mass for C₁₂H₁₁NO₂ is 201.07898 g/mol .[1] Common fragmentation patterns in the mass spectrum would likely involve the neutral loss of the carboxyl group (-COOH), the phenyl group, or cleavage of the pyrrole ring, providing further structural confirmation.[1]

Synthesis and Reactivity

General Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and reliable method for synthesizing α-heterocyclic carboxylic acids is through nucleophilic substitution. A plausible and efficient laboratory-scale synthesis involves the reaction of an α-halo phenylacetic acid derivative with the pyrrolide anion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Illustrative):

-

Pyrrolide Formation: To a solution of pyrrole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), potassium hydride (KH) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases, indicating the formation of potassium pyrrolide.

-

Nucleophilic Substitution: A solution of ethyl 2-bromo-2-phenylacetate in anhydrous THF is added dropwise to the pyrrolide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: After the reaction is complete (monitored by TLC), an aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux to hydrolyze the ester.

-

Workup and Isolation: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether, then acidified with cold HCl. The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.

Chemical Reactivity

The reactivity of this molecule is dominated by its two primary functional components:

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling reagents like DCC or EDC), and reduction to the corresponding alcohol.

-

Aromatic Rings: Both the phenyl and pyrrole rings can undergo electrophilic substitution, although the pyrrole ring is significantly more activated and susceptible to polymerization under strongly acidic conditions.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a scaffold for creating more complex molecules with tailored biological activities.

Caption: Role as a core scaffold in the development of bioactive compounds.

-

Anti-inflammatory Agents: The pyrroleacetic acid motif is a known pharmacophore for inhibiting cyclooxygenase (COX) enzymes.[1] By modifying the phenyl ring or creating amide derivatives, researchers can fine-tune the selectivity and potency against COX-1 and COX-2, as well as other inflammatory targets like lipoxygenase (LOX).[1][5]

-

Antioxidant Compounds: The pyrrole nucleus is known to possess antioxidant properties. Derivatives can be designed to act as free radical scavengers or to modulate oxidative stress pathways.[1]

-

Insecticidal Agents: Research has demonstrated that certain pyrrole-based compounds have potent insecticidal activity.[3] This scaffold serves as a starting point for developing new crop protection agents, a critical area in agrochemical research.[1][3]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[6][7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Toxicity: While specific toxicological data for this compound is limited, related phenylacetic acids and pyrrole derivatives can cause skin and serious eye irritation.[8][9] It should be treated as a potentially hazardous substance.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the pyrrole scaffold. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. The continued exploration of its derivatives is poised to yield novel therapeutic agents and agrochemicals with significant potential.

References

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. J Pharm Sci Emerg Drugs, 10(4). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. Retrieved from [Link]

-

De Gruyter. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

Sources

- 1. This compound|High-Quality RUO [benchchem.com]

- 2. scitechnol.com [scitechnol.com]

- 3. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. fishersci.ca [fishersci.ca]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetic acid | C12H9NO4 | CID 16780847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and chemical formula of phenyl(1H-pyrrol-1-yl)acetic acid

An In-Depth Technical Guide to Phenyl(1H-pyrrol-1-yl)acetic Acid

Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, a representative synthetic pathway, and thorough spectroscopic characterization. The guide emphasizes the compound's role as a versatile building block, stemming from its unique architecture that combines a phenylacetic acid moiety with a pyrrole ring—a privileged scaffold in numerous biologically active molecules.[1]

Introduction

This compound is a specialized chemical intermediate whose structure is pivotal for the synthesis of novel bioactive compounds.[1] The molecule incorporates two key pharmacophores: the phenylacetic acid backbone, which is a structural element in many non-steroidal anti-inflammatory drugs (NSAIDs), and the 1H-pyrrole ring.[1][2][3] The pyrrole nucleus is a fundamental component of a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[4][5][6][7]

The direct linkage of the nitrogen atom of the pyrrole ring to the alpha-carbon of the phenylacetic acid creates a unique three-dimensional structure that is of considerable interest for scaffold-based drug design. This arrangement makes it a valuable precursor for developing novel agents, potentially targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation.[1] This guide serves as a technical resource for scientists aiming to utilize this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

Chemical Formula and Nomenclature

The fundamental identity of the compound is established by its chemical formula and systematic name.

-

Molecular Formula: C₁₂H₁₁NO₂[1]

-

IUPAC Name: 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid[1]

-

Common Name: this compound

Structural Elucidation

The molecule consists of a central alpha-carbon atom bonded to four different groups: a phenyl ring, a 1H-pyrrol-1-yl group (attached via its nitrogen atom), a carboxylic acid group, and a hydrogen atom. This substitution pattern makes the alpha-carbon a chiral center.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of key identifiers and properties is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 105264-23-1 | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| InChI Key | FNRJAIIHCKGTCV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | [1] |

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The synthesis of α-aryl acetic acids can be approached through various methods, including the arylation of enolates or the substitution of an α-leaving group. A logical and field-proven approach for this compound involves a nucleophilic substitution pathway. The strategy hinges on preparing an α-halo phenylacetic acid derivative, which then serves as an electrophile for the pyrrolide anion (the conjugate base of pyrrole).

Retrosynthetic Logic: The target molecule can be disconnected at the Cα-N bond. This reveals two key synthons: a phenylacetic acid cation equivalent at the alpha position and the pyrrolide anion. The practical chemical equivalents are an α-bromo phenylacetic ester and potassium pyrrolide. The ester is used to protect the carboxylic acid during the reaction and can be easily hydrolyzed in a final step.

Experimental Protocol (Representative Synthesis)

This protocol describes a two-step synthesis starting from ethyl phenylacetate.

Step 1: α-Bromination of Ethyl Phenylacetate

-

Reaction Setup: To a solution of ethyl phenylacetate (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq.).

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq.). Rationale: This reaction proceeds via a free-radical mechanism, which requires an initiator to start the chain reaction. NBS is a reliable source of bromine radicals under these conditions.

-

Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2-bromo-2-phenylacetate. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution and Hydrolysis

-

Preparation of Nucleophile: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium hydride (KH) (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add pyrrole (1.1 eq.) dropwise. Rationale: KH is a strong, non-nucleophilic base that deprotonates pyrrole to form the potassium pyrrolide salt, a potent nucleophile. An inert atmosphere is crucial to prevent quenching by atmospheric moisture.

-

Substitution Reaction: To the freshly prepared potassium pyrrolide solution, add a solution of crude ethyl 2-bromo-2-phenylacetate (1.0 eq.) in anhydrous THF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Hydrolysis: Upon completion (monitored by TLC), add a solution of aqueous sodium hydroxide (e.g., 2M, 3.0 eq.) directly to the reaction mixture. Heat the mixture to 50-60°C for 2-4 hours to saponify the ester. Rationale: Basic hydrolysis (saponification) is a robust method to convert the ethyl ester back to the carboxylic acid salt.

-

Aqueous Work-up: Cool the mixture and transfer it to a separatory funnel. Wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any non-acidic organic impurities.

-

Acidification & Extraction: Acidify the aqueous layer to a pH of ~2-3 using cold 1M HCl. The product, this compound, should precipitate. Extract the product into a suitable organic solvent such as ethyl acetate (3x).

-

Final Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Purification and Characterization Workflow

The crude product can be purified by recrystallization or column chromatography to achieve high purity, which is then validated through spectroscopic analysis.

Caption: General workflow for the synthesis and analysis process.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted values and may vary based on experimental conditions.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.30-7.45 | Multiplet | 5H | Phenyl Ring Protons |

| ~6.70 | Triplet | 2H | Pyrrole Protons (α to N; C2, C5) |

| ~6.25 | Triplet | 2H | Pyrrole Protons (β to N; C3, C4) |

| ~5.50 | Singlet | 1H | Methine Proton (-CH) |

-

Expert Interpretation: The downfield shift of the methine proton (~5.50 ppm) is due to the deshielding effects of the adjacent phenyl ring, pyrrole nitrogen, and carboxylic acid group. The two distinct triplets for the pyrrole ring confirm the C₂ symmetry of this moiety.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | Carbonyl Carbon (C=O) |

| ~135.0 | Phenyl C (ipso, attached to Cα) |

| ~129.0 | Phenyl C (ortho, meta) |

| ~128.0 | Phenyl C (para) |

| ~120.0 | Pyrrole C (α to N; C2, C5) |

| ~110.0 | Pyrrole C (β to N; C3, C4) |

| ~60.0 | Methine Carbon (CH) |

-

Expert Interpretation: The carbonyl carbon is characteristically found at the most downfield position. The methine carbon appears around 60.0 ppm, indicating its attachment to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 1700-1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1450-1600 | Medium | C=C Stretch (Aromatic Rings) |

| 1300-1400 | Medium | C-N Stretch (Pyrrole) |

-

Expert Interpretation: The most diagnostic peaks are the very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid, and the strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (201.22).

Applications in Research and Drug Development

Scaffold for Bioactive Molecules

This compound is a valuable scaffold in medicinal chemistry.[1] The pyrrole ring is a "privileged" structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1] It is a key component in several commercial anti-inflammatory drugs, including Tolmetin and Ketorolac.[1][4] The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the creation of compound libraries for high-throughput screening.

Potential Therapeutic Targets

Given the structural similarity of the phenylacetic acid portion to known NSAIDs and the established biological activities of pyrrole derivatives, compounds derived from this scaffold are promising candidates for the development of new anti-inflammatory and antioxidant agents.[1] Research has shown that pyrrole-based molecules can inhibit enzymes in the arachidonic acid cascade, such as COX and LOX, which are critical mediators of inflammation and pain.[1] Furthermore, some pyrrole derivatives have demonstrated insecticidal properties, opening avenues for agrochemical research.[1]

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a structurally significant molecule that serves as a cornerstone for synthetic and medicinal chemistry research. Its unique combination of a phenylacetic acid core and a pyrrole ring makes it an attractive starting material for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the realm of anti-inflammatory agents. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to effectively utilize this compound in their drug discovery and development programs.

References

-

National Center for Biotechnology Information. (n.d.). 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). Retrieved from [Link]

-

Vitale, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Retrieved from [Link]

-

Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters. Retrieved from [Link]

- Misaka, E., et al. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them. Google Patents.

-

Fukushima, M., & Yahara, I. (1976). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Retrieved from [Link]

-

Mitroi, D.-N., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved from [Link]

-

Berger, J., et al. (1996). Phenylacetic acid derivatives as hPPAR agonists. PubMed. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]...

-

Skarżewski, J., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

-

Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. PubMed Central. Retrieved from [Link]

-

Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Malaeki, A. (2020). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from [Link]

-

Flatt, B. T., et al. (2009). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound|High-Quality RUO [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

Phenyl(1H-pyrrol-1-yl)acetic Acid: A Privileged Scaffold for the Design of Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The phenyl(1H-pyrrol-1-yl)acetic acid core represents a "privileged scaffold" in medicinal chemistry, forming the foundational structure of numerous biologically active compounds. This technical guide provides an in-depth exploration of this scaffold, intended for researchers and drug development professionals. It delves into the synthetic rationale, key biological targets, structure-activity relationships (SAR), and detailed experimental protocols. Particular emphasis is placed on its application in the development of anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, a critical pathway in inflammatory processes. This document aims to serve as a comprehensive resource, blending established principles with practical, field-proven insights to empower the next generation of drug discovery.

Introduction: The Significance of the this compound Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of molecules with diverse therapeutic applications, including antibacterial, antifungal, antitumor, and anti-inflammatory activities.[2] When integrated with a phenylacetic acid moiety, the resulting this compound structure becomes a particularly versatile building block for targeting enzymes and receptors implicated in disease.[3]

This scaffold is notably present in established non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac, highlighting its clinical relevance.[3] The primary mechanism of action for many derivatives of this scaffold is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3][4] This guide will systematically dissect the key attributes of the this compound core, providing a robust framework for its utilization in modern medicinal chemistry programs.

Synthetic Strategy: The Paal-Knorr Synthesis

The construction of the 1-substituted pyrrole core of this compound is efficiently achieved through the Paal-Knorr synthesis. This classic condensation reaction involves the reaction of a 1,4-dicarbonyl compound with a primary amine, providing a direct and high-yielding route to the desired pyrrole ring system.[5][6]

Rationale for Precursor Selection

A logical and common synthetic approach utilizes 4-aminophenylacetic acid as the primary amine source and a suitable 1,4-dicarbonyl equivalent.[3] 2,5-dimethoxytetrahydrofuran is a frequently employed and commercially available surrogate for 1,4-butanedial. Under acidic conditions, the cyclic acetal hydrolyzes in situ to generate the required 1,4-dicarbonyl compound for the subsequent condensation with the primary amine.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative Paal-Knorr synthesis for the parent scaffold.

Materials:

-

4-Aminophenylacetic acid

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminophenylacetic acid (1.0 equivalent) in glacial acetic acid (e.g., 50 mL).

-

Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The consumption of the starting amine and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water (e.g., 200 mL) to precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Biological Target: Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of the cyclooxygenase (COX) enzymes.[7]

The Prostaglandin Biosynthesis Pathway

COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of inflammation, pain, and fever.[7][8] There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[3]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and in pathological conditions, leading to the production of pro-inflammatory prostaglandins.[3]

The inhibition of COX-2 is the desired therapeutic effect for anti-inflammatory drugs, while the concurrent inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal irritation.[4]

Signaling Pathway: Prostaglandin Biosynthesis

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound derivatives.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for designing potent and selective inhibitors. The following table summarizes key SAR insights gleaned from various studies on related COX inhibitors.

| Molecular Region | Modification | Impact on Activity | Rationale |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., Cl, F) at the para-position. | Generally increases COX-2 selectivity and potency. | The para-substituent can occupy a secondary pocket in the COX-2 active site that is absent in COX-1, leading to enhanced binding affinity and selectivity. |

| Introduction of bulky substituents. | May decrease activity. | Steric hindrance can prevent optimal binding within the COX active site. | |

| Pyrrole Ring | Substitution at the 2- and 5-positions. | Can modulate potency and selectivity. | These positions can be modified to fine-tune interactions with hydrophobic pockets within the enzyme's active site. |

| Introduction of a methyl group at the 2-position and a substituted phenyl at the 5-position. | Often leads to potent COX inhibition. | This substitution pattern is common in many known COX inhibitors and appears to be favorable for binding. | |

| Acetic Acid Moiety | Esterification or amidation of the carboxylic acid. | Generally abolishes or significantly reduces activity. | The carboxylate group is critical for anchoring the inhibitor within the active site through ionic interactions with key arginine residues (e.g., Arg120 in COX-1). |

| Varying the length of the alkyl chain. | The acetic acid side chain is generally optimal. | This length provides the ideal orientation for the carboxylate group to interact with the active site. |

Biological Evaluation: In Vitro COX Inhibition Assay

The following protocol provides a framework for evaluating the inhibitory activity of newly synthesized this compound derivatives against COX-1 and COX-2.

Principle

This assay measures the peroxidase activity of the COX enzymes. The peroxidase component reduces prostaglandin G2 (PGG2) to PGH2, and this activity is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity. The reduction in the rate of color development in the presence of an inhibitor is proportional to its inhibitory potency.

Detailed Experimental Protocol

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic substrate

-

Test compounds (dissolved in DMSO)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Assay buffer only.

-

Control (100% activity): Assay buffer, enzyme, and cofactor.

-

Test Compound: Assay buffer, enzyme, cofactor, and test compound at various concentrations.

-

Reference Inhibitor: Assay buffer, enzyme, cofactor, and reference inhibitor at various concentrations.

-

-

Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells except the blank.

-

Kinetic Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) in kinetic mode for a set period (e.g., 5 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Normalize the data to the control wells (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: A generalized workflow for determining the in vitro COX inhibitory activity of test compounds.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable and versatile core in medicinal chemistry. Its established role in the development of anti-inflammatory agents, coupled with the potential for diversification to target other biological systems, ensures its continued relevance in drug discovery. Future research in this area will likely focus on the design of highly selective COX-2 inhibitors with improved safety profiles, as well as the exploration of this scaffold for novel therapeutic applications beyond inflammation. The strategic application of modern synthetic methodologies and a deep understanding of structure-activity relationships will be paramount in unlocking the full therapeutic potential of this privileged chemical framework.

References

- El-Sayed, M. A. A., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega.

- Di Micco, S., et al. (2018).

- Harrak, Y., et al. (2006). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)

- Gudipati, R., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules.

-

Wikipedia. (2023). Paal–Knorr synthesis. [Link]

- Hao, C. M., & Breyer, M. D. (2007). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Journal of the American Society of Nephrology.

-

RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

ResearchGate. (2016). Paal–Knorr Pyrrole Synthesis in Water. [Link]

- Bruno, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry.

-

Wikipedia. Cyclooxygenase. [Link]

-

ResearchGate. (2016). Biosynthesis of Prostaglandins through the Cyclooxygenase Pathways. [Link]

Sources

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Review of phenyl(1H-pyrrol-1-yl)acetic acid and its analogs

An In-depth Technical Guide to Phenyl(1H-pyrrol-1-yl)acetic Acid and its Analogs for Drug Discovery Professionals

Authored by Gemini, Senior Application Scientist

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrrole ring system is a quintessential example of such a structure, forming the core of natural products, co-factors, and a multitude of synthetic drugs.[1][2] This guide focuses on a particularly versatile class of pyrrole derivatives: This compound and its analogs. This scaffold, which marries the aromatic pyrrole nucleus with a phenylacetic acid side chain, is a cornerstone in the development of agents targeting a wide array of pathologies, from inflammation and cancer to neurological disorders.[3][4]

Commercially successful drugs like the anti-inflammatory agent Tolmetin and the multi-kinase inhibitor Sunitinib feature the pyrrole core, underscoring its clinical and commercial relevance.[1][5] This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the causality behind synthetic choices, the logic of structure-activity relationships, and the practical application of this chemical class in modern drug discovery.

Foundational Synthesis and Chemical Elucidation

The therapeutic potential of any scaffold is fundamentally enabled by its synthetic accessibility. The this compound core and its derivatives can be constructed through several robust and adaptable synthetic strategies. The choice of a specific route is often dictated by the desired substitution patterns on both the pyrrole and phenyl rings, as well as considerations of yield, scalability, and precursor availability.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the pyrrole ring is the central challenge. The Paal-Knorr synthesis is a classic and highly effective method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, an appropriately substituted aminophenylacetic acid derivative.[2] This approach offers a straightforward route to N-substituted pyrroles.

For more complex analogs, modern cross-coupling reactions provide unparalleled versatility. For instance, Palladium-catalyzed Suzuki coupling can be employed to forge the Csp2-Csp3 bond between a pre-formed pyrrole boronic acid (or ester) and a bromo-phenylacetic ester, allowing for intricate substitution on the phenyl ring.[6] The choice of catalyst, ligand, and base is critical and must be optimized to achieve high yields, particularly with sterically hindered or electronically demanding substrates.[6]

Alternative strategies, such as the Vilsmeier-Haack reaction, can be used to introduce functional groups onto a pre-existing pyrrole ring, which can then be elaborated into the desired acetic acid side chain.[7]

Logical Workflow for Synthesis & Diversification

The following diagram illustrates a generalized workflow for the synthesis and subsequent diversification of the core scaffold. This represents a strategic, modular approach common in medicinal chemistry campaigns, where a central intermediate is synthesized and then rapidly elaborated into a library of analogs for screening.

Caption: Generalized synthetic workflow for analog library creation.

Experimental Protocol: Synthesis of a Substituted Pyrrole Acetic Acid Analog

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. The following procedure is adapted from a reported synthesis of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids, which demonstrates a robust cycloaddition reaction.[8]

Objective: To synthesize [(3-cyano-5-phenyl-1H-pyrrol-2-yl)sulfanyl]acetic acid.

Rationale: This protocol utilizes a phase transfer catalysis (PTC) condition, which is an excellent choice for reacting water-soluble and organic-soluble reagents. The tetrabutylammonium bromide (TBAB) catalyst facilitates the transfer of the mercaptoacetic acid anion into the organic phase where it can react with the malononitrile derivative, leading to higher yields at milder conditions (room temperature) compared to traditional reflux methods.[8]

Materials:

-

2-(2-oxo-2-phenylethyl)malononitrile (1.0 eq)

-

2-mercaptoacetic acid (1.1 eq)

-

Potassium carbonate (K₂CO₃, solid, 2.0 eq)

-

Tetrabutylammonium bromide (TBAB, 0.1 eq)

-

Dioxane (solvent)

-

Distilled water

-

Diethyl ether (for extraction)

-

Hydrochloric acid (1N, for acidification)

-

Magnesium sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-oxo-2-phenylethyl)malononitrile in dioxane.

-

Addition of Reagents: Add potassium carbonate, tetrabutylammonium bromide, and 2-mercaptoacetic acid to the solution.

-

Reaction Execution: Stir the resulting heterogeneous mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing distilled water.

-

Extraction: Extract the aqueous layer three times with diethyl ether to remove unreacted organic starting materials. Discard the organic layers.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water.

-

Drying & Characterization: Dry the solid product under vacuum. The final structure must be confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to validate its identity and purity against reference spectra.[8]

Diverse Biological Activities and Therapeutic Applications

The this compound scaffold is pleiotropic, demonstrating a remarkable breadth of biological activities. This versatility makes it a highly attractive starting point for drug discovery programs across multiple therapeutic areas.[1][5]

Anti-inflammatory and Analgesic Properties

The most well-documented activity of this class is its anti-inflammatory effect, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Mechanism of Action: Like classic NSAIDs, analogs such as Tolmetin inhibit COX-1 and COX-2, which are key enzymes in the arachidonic acid cascade responsible for producing pro-inflammatory prostaglandins.[1][3] More recent research has also focused on developing analogs that can modulate the COX-2/PGE2 pathway, which is often upregulated in chronic inflammation and cancer.[9] The suppression of this pathway reduces inflammation, pain, and fever.[9]

Caption: Inhibition of the COX pathway by pyrrole-acetic acid analogs.

Anticancer Activity

The pyrrole core is present in several potent anticancer agents. The activity of these compounds stems from their ability to interfere with critical cellular processes required for tumor growth and survival.[10]

-

Kinase Inhibition: The drug Sunitinib is a prime example, functioning as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[10] By designing analogs of this compound that can fit into the ATP-binding pocket of oncogenic kinases, it is possible to block downstream signaling pathways that drive cell proliferation and angiogenesis.

-

Tubulin Polymerization Inhibition: Certain complex derivatives, such as 7-phenyl-pyrroloquinolinones, have been shown to be potent antimitotic agents that function by inhibiting tubulin polymerization.[11] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Studies have demonstrated that some analogs can induce apoptosis in cancer cells by dissipating the mitochondrial transmembrane potential and increasing the production of reactive oxygen species (ROS), triggering the intrinsic apoptotic pathway.[11][12]

Neuroprotective Potential

Emerging research highlights the potential of these compounds in treating neurodegenerative diseases like Parkinson's.[9]

-

Antioxidant and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are key drivers of neuronal cell death.[9] Novel synthetic pyrrole derivatives have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, a common in vitro model for Parkinson's disease.[9] Their mechanism involves the suppression of COX-2 expression, reduction of PGE2 levels, and inhibition of ROS production and lipid peroxidation.[9]

-

Cholinesterase Inhibition: Some 1,3-diaryl-pyrrole skeletons have shown selective inhibitory activity against butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a target relevant to Alzheimer's disease.[13]

Other Therapeutic Avenues

The scaffold has also demonstrated significant promise as:

-

Antibacterial Agents: Acting as DNA Gyrase and/or Topoisomerase IV inhibitors, showing activity against both Gram-positive and Gram-negative bacteria.[14]

-

Antifungal and Insecticidal Agents: Many natural and synthetic pyrroles exhibit potent antifungal and insecticidal properties, making them valuable leads in agrochemical research.[8]

-

Aldose Reductase Inhibitors: One specific analog, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was found to inhibit the enzyme aldose reductase, a target for preventing diabetic complications.[7]

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For the this compound scaffold, extensive SAR studies have provided a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.[11][15]

Key Pharmacophoric Elements

Analysis of numerous analogs reveals several key structural features that are consistently important for activity:

-

The Carboxylic Acid: This group is often crucial for activity, particularly in COX inhibitors, where it mimics the carboxylate of arachidonic acid and forms a key ionic interaction with a conserved arginine residue in the active site. Esterification or conversion to an amide can drastically alter activity and is a common pro-drug strategy.

-

The Phenyl Ring: Substitution on this ring significantly modulates activity. For antimitotic agents based on a pyrroloquinoline core, an unsubstituted phenyl ring was found to be crucial for the best antiproliferative activity.[11] In other contexts, introducing electron-withdrawing or -donating groups can fine-tune electronic properties and influence target binding and metabolic stability.[16]

-

The Pyrrole Nitrogen: The N1 position of the pyrrole is a key vector for diversification. In many cases, the potency is insensitive to substitution at this position, allowing for the attachment of various groups to modulate physicochemical properties like solubility and cell permeability without losing affinity for the primary target.[17] For example, appending basic functional groups can improve aqueous solubility and oral bioavailability.[17]

SAR Logic Diagram: Optimizing for a Hypothetical Kinase Target

This diagram illustrates the logical decision-making process in an SAR campaign, showing how specific structural modifications are chosen to address different optimization goals.

Caption: Rational drug design cycle based on SAR principles.

Quantitative Data Summary

The following table summarizes representative biological data for different analogs, illustrating the impact of structural modifications.

| Compound Class | Modification | Target/Assay | Potency (IC₅₀/GI₅₀) | Reference |

| Prolyl-piperazinylacetic acid derivs. | Varied substitutions | VLA-4 Antagonism | Low nanomolar | [18] |

| 1,3-diaryl-pyrrole derivs. | Varied aryl groups | Butyrylcholinesterase | 1.71 µM | [13] |

| 7-phenyl-pyrroloquinolinones | 3-N benzoyl side chain | Tubulin Polymerization | Sub-nanomolar | [11] |

| Prolyl-piperidinylacetic acid derivs. | Hydroxy group on pyrrolidine | VLA-4 Antagonism | Low nanomolar | [18] |

Pharmacokinetics and Advancing to the Clinic

A potent molecule is of little therapeutic value if it cannot reach its target in the body at sufficient concentrations. The pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of a drug candidate's success.

ADME Considerations for Pyrrole Analogs

-

Absorption: Oral bioavailability can be a challenge for this class, sometimes due to low aqueous solubility.[17] Medicinal chemistry efforts often focus on introducing polar or basic functional groups to the periphery of the molecule to improve solubility and absorption without disrupting the key binding interactions.[17]

-

Metabolism: The pyrrole and phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. Identifying and blocking sites of metabolism (e.g., by introducing fluorine atoms) is a common strategy to improve metabolic stability and increase half-life.

-

Clearance: Pharmacokinetic studies in rats and dogs for certain prolyl-piperidinylacetic acid derivatives showed moderate plasma clearance, indicating a reasonable in vivo half-life.[18] For example, compound 11o had a clearance of 30 ml/min/kg in rats and 12 ml/min/kg in dogs.[18]

The Path Forward: From Bench to Bedside

Advancing a lead compound requires a self-validating system of rigorous preclinical testing. This involves:

-

In Vitro Profiling: Comprehensive screening against a panel of relevant targets to confirm selectivity and identify potential off-target liabilities.

-

In Vivo Efficacy: Demonstrating a dose-dependent effect in a relevant animal model of the disease.

-

Toxicity Studies: Initial cytotoxicity assays against normal human cell lines are crucial to ensure a therapeutic window.[11] This is followed by formal toxicology studies in animals to identify any potential safety concerns.

Conclusion and Future Horizons

The this compound scaffold represents a durable and highly fruitful platform for drug discovery. Its synthetic tractability, coupled with a rich spectrum of biological activities, ensures its continued relevance. From established anti-inflammatory drugs to novel agents targeting cancer and neurodegeneration, this core structure has repeatedly proven its value.

Future research will likely focus on several exciting areas:

-

Targeted Protein Degradation: Using the scaffold as a warhead to recruit a target protein to an E3 ligase, leading to its degradation (e.g., in PROTACs).

-

Covalent Inhibition: Engineering analogs with reactive groups to form covalent bonds with their targets, offering enhanced potency and duration of action.

-

Machine Learning & AI: Employing computational models to predict the activity and ADME properties of virtual libraries of analogs, accelerating the design-make-test-analyze cycle.

By integrating the foundational knowledge presented in this guide with these cutting-edge technologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.

-

El-Metwaly, N. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. [Link]

-

Contreras, J. M., et al. (2006). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]

-

Macáková, K., et al. (2001). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie. [Link]

-

Maltese, A., et al. (2018). Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents. European Journal of Medicinal Chemistry. [Link]

-

Ahmad, I., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure. [Link]

-

Patel, R. P., et al. (2016). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Research. [Link]

-

Zhang, L., et al. (2021). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. [Link]

-

Lee, Y., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry. [Link]

-

Kumar, P., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

-

Wiegand, M., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2-S100A10 Protein Interaction. ResearchGate. [Link]

-

Gîrd, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. [Link]

-

Iftene, O. A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]

-

Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship. [Link]

-

Aygün, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neurochemical Research. [Link]

- Wockhardt. (2010). Pyrrole carboxylic acid derivatives as antibacterial agents.

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

Patel, D. R., et al. (2015). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

-

Liu, G., et al. (2008). Structure-Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. ResearchGate. [Link]

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound|High-Quality RUO [benchchem.com]

- 4. scitechnol.com [scitechnol.com]

- 5. mdpi.com [mdpi.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrole Scaffold: A Cornerstone in the Development of Anti-Inflammatory Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of pyrrole-based anti-inflammatory drugs. From the early serendipitous discoveries in the broader field of non-steroidal anti-inflammatory drugs (NSAIDs) to the rational design of potent and selective cyclooxygenase (COX) inhibitors, this document traces the evolution of this important class of therapeutics. We will delve into the key milestones, seminal chemical syntheses, and the evolving understanding of their mechanism of action, with a particular focus on the development of cornerstone drugs such as tolmetin and ketorolac. Furthermore, this guide will provide detailed, field-proven experimental protocols for the evaluation of these agents, including in vitro enzyme inhibition assays and in vivo models of inflammation. Molecular modeling techniques, such as docking studies, that have been instrumental in understanding their structure-activity relationships will also be discussed. Finally, we will present a holistic view of the signaling pathways modulated by these agents, offering insights for the future development of novel pyrrole-based anti-inflammatory therapeutics.

Introduction: The Historical Context of Anti-Inflammatory Drug Discovery

The quest to alleviate pain and inflammation is as old as medicine itself. For centuries, remedies were derived from natural sources, such as the use of willow bark, which contains the salicylate precursor to modern aspirin.[1][2] The modern era of anti-inflammatory therapy began in 1897 with the synthesis of acetylsalicylic acid (aspirin) by Felix Hoffman at Bayer.[3] This marked a paradigm shift towards the development of synthetic anti-inflammatory agents. The term "non-steroidal anti-inflammatory drug" (NSAID) was later coined to distinguish these drugs from the steroidal anti-inflammatory agents like cortisone, which were associated with significant side effects.[3]

The initial wave of NSAID development in the mid-20th century was largely driven by empirical screening and chemical modification of existing scaffolds.[4] It wasn't until the groundbreaking work of John Vane in the 1970s that the primary mechanism of action of NSAIDs was elucidated: the inhibition of prostaglandin synthesis.[3] This discovery, which earned him a Nobel Prize, revealed that NSAIDs exert their effects by blocking the activity of cyclooxygenase (COX) enzymes. This newfound mechanistic understanding paved the way for more rational drug design and the exploration of diverse chemical scaffolds, including the pyrrole moiety.

The Emergence of Pyrrole-Based NSAIDs: A Structural Innovation

The pyrrole ring, with its unique electronic and steric properties, emerged as a promising scaffold for the development of novel anti-inflammatory agents.[5] Its presence in the molecular structure of several approved medicines highlights its versatility and favorable pharmacological properties. Early research into pyrrole derivatives led to the discovery of compounds with significant analgesic and anti-inflammatory activities. This section will focus on the historical development of two pivotal pyrrole-based NSAIDs: tolmetin and ketorolac.

Tolmetin: A First-Generation Pyrrole Acetic Acid Derivative

Tolmetin, chemically known as 1-methyl-5-(p-toluoyl)-1H-pyrrole-2-acetic acid, was one of the first pyrrole-containing NSAIDs to be widely used in clinical practice.[6][7] It is primarily used for the management of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.[7]

Key Developmental Milestones:

-

Synthesis: The synthesis of tolmetin involves a multi-step process, a common approach for which starts with 1-methylpyrrole.[8][9] A key step is the acylation of the pyrrole ring with p-toluoyl chloride.[9]

-

Mechanism of Action: Like other traditional NSAIDs, tolmetin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[10] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[10][11]

Ketorolac: A Potent Analgesic with a Pyrrolizine Core

Ketorolac, marketed under brand names like Toradol, is a potent NSAID with particularly strong analgesic properties, often used for the short-term management of moderate to severe pain.[12][13] Its efficacy has been demonstrated to be comparable to that of some opioids in postoperative settings.[13]

Key Developmental Milestones:

-

Discovery and Approval: Ketorolac was patented in 1976 and received approval for medical use in 1989.[12]

-

Unique Chemical Structure: Ketorolac possesses a rigid tricyclic pyrrolizine carboxylic acid structure, which contributes to its high potency.[12]

-

Mechanism of Action: Ketorolac is a non-selective COX inhibitor, with its potent analgesic effects attributed to the inhibition of prostaglandin synthesis in peripheral tissues.[9][14] The biological activity is primarily associated with the S-enantiomer.[9]

The Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory, analgesic, and antipyretic effects of pyrrole-based NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and platelet aggregation.[1]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines and endotoxins.[10] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[10]

The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal issues, are linked to the inhibition of COX-1.[10] This understanding led to the development of COX-2 selective inhibitors.[10]

The COX Signaling Pathway

The inflammatory cascade leading to pain and swelling is a complex process initiated by tissue injury or infection. This triggers the release of pro-inflammatory mediators that activate various signaling pathways, ultimately leading to the upregulation of COX-2 and the production of prostaglandins.

Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of pyrrole-based NSAIDs.

Experimental Evaluation of Pyrrole-Based Anti-Inflammatory Agents

The discovery and development of novel anti-inflammatory agents rely on a battery of robust and reproducible experimental assays. This section provides detailed protocols for key in vitro and in vivo methods used to characterize the efficacy and mechanism of action of pyrrole-based compounds.

In Vitro COX-2 Inhibition Assay (Fluorometric Method)

This assay is a primary screen to determine the direct inhibitory effect of a compound on the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe in the presence of arachidonic acid. The reduction in fluorescence intensity in the presence of a test compound indicates inhibition of COX-2.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10X stock solution of the test compound (e.g., in DMSO).

-

Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

-

Prepare the COX probe and arachidonic acid solutions as per the manufacturer's instructions.

-

-

Assay Plate Setup:

-

In a 96-well microplate, add 10 µL of the diluted test compound to the sample wells.

-

Add 10 µL of assay buffer to the enzyme control wells.

-

Add 10 µL of a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells.

-

-

Enzyme Addition:

-

Add 80 µL of the COX-2 enzyme solution to all wells except the background control.

-

-

Initiation of Reaction:

-

Add 10 µL of arachidonic acid to all wells to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 10-15 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation to assess the in vivo efficacy of anti-inflammatory agents.[7][15]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[15]

Step-by-Step Protocol:

-

Animal Acclimatization:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

-

Grouping and Dosing:

-

Divide the animals into groups: control (vehicle), standard (e.g., indomethacin), and test groups (different doses of the pyrrole-based compound).

-

Administer the vehicle, standard, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.[16]

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw.[15]

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Pro-inflammatory Cytokine Inhibition Assay

This assay evaluates the ability of a compound to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-1β, from immune cells.

Principle: Immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce cytokines. The concentration of these cytokines in the cell culture supernatant is then measured, typically by ELISA, in the presence and absence of the test compound.[17][18]

Step-by-Step Protocol (using RAW 264.7 cells):

-

Cell Culture:

-

Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[17]

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of TNF-α or IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.[19]

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the LPS-stimulated control.

-

Determine the IC50 value for cytokine inhibition.

-

Molecular Modeling and Structure-Activity Relationships

Computational techniques, particularly molecular docking, have become indispensable tools in modern drug discovery for understanding how a ligand interacts with its target protein at the molecular level.[14][20]